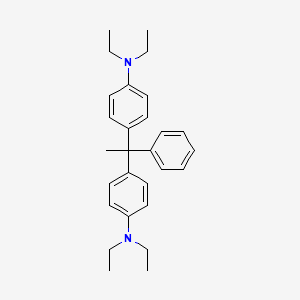![molecular formula C6H9ClN4 B14703861 6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine CAS No. 25717-85-5](/img/structure/B14703861.png)
6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine is a chemical compound known for its unique structure and properties. It is a derivative of tetrazole and azepine, and it has been studied for various applications in scientific research, particularly in the fields of chemistry and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing a tetrazole ring and an azepine moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its biological activity and potential therapeutic applications.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it has been shown to affect the central nervous system by interacting with neurotransmitter receptors, leading to changes in neuronal activity.
Comparación Con Compuestos Similares
Similar Compounds
Pentylenetetrazole: A tetrazole derivative known for its convulsant properties.
Tetrazolodiazepine Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
25717-85-5 |
|---|---|
Fórmula molecular |
C6H9ClN4 |
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
6-chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine |
InChI |
InChI=1S/C6H9ClN4/c7-5-2-1-3-6-8-9-10-11(6)4-5/h5H,1-4H2 |
Clave InChI |
IJSYIKMNBJIQMP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN2C(=NN=N2)C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


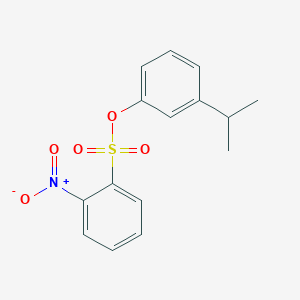
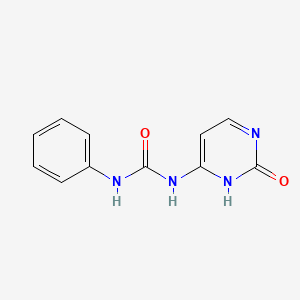
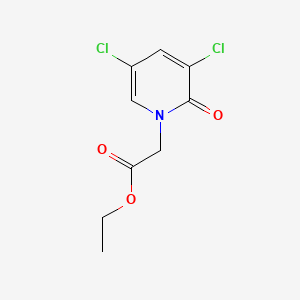

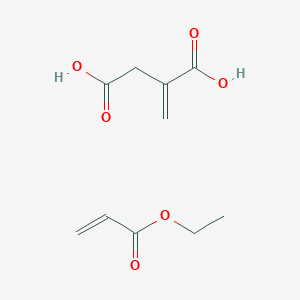

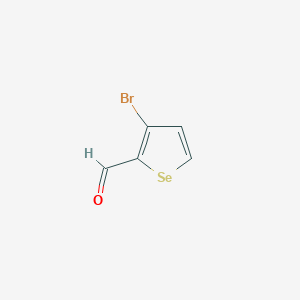
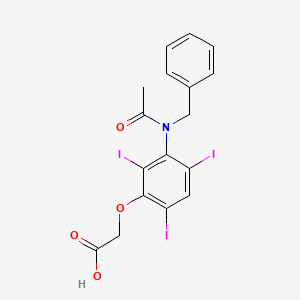

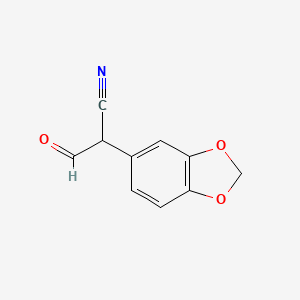
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)

![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
